Product packaging for 1,4-Bis(3-iodopropyl)benzene(Cat. No.:CAS No. 650604-04-9)

1,4-Bis(3-iodopropyl)benzene

Cat. No.: B12611165
CAS No.: 650604-04-9
M. Wt: 414.06 g/mol
InChI Key: RMNFVLWZSYVWAG-UHFFFAOYSA-N
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Description

1,4-Bis(3-iodopropyl)benzene is an organic compound with the molecular formula C12H16I2 . It features a 1,4-disubstituted benzene core flanked by two 3-iodopropyl chains, making it a valuable intermediate in synthetic chemistry. The iodine atoms are excellent leaving groups, enabling this compound to undergo various nucleophilic substitution reactions. This allows researchers to use it as a key building block for constructing more complex molecular architectures, such as polymers, dendrimers, and macrocyclic compounds. Its structure is analogous to other bis(haloalkyl)benzene derivatives, which are often employed as cross-linking agents or spacers in material science . Similarly, iodine-containing compounds are frequently utilized in the synthesis of advanced materials and as precursors in metal-catalyzed cross-coupling reactions . This compound is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as its exact hazardous properties should be verified by consulting the up-to-date Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16I2 B12611165 1,4-Bis(3-iodopropyl)benzene CAS No. 650604-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650604-04-9

Molecular Formula

C12H16I2

Molecular Weight

414.06 g/mol

IUPAC Name

1,4-bis(3-iodopropyl)benzene

InChI

InChI=1S/C12H16I2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2

InChI Key

RMNFVLWZSYVWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCI)CCCI

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Bis 3 Iodopropyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for Bis-Iodination

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 1,4-bis(3-iodopropyl)benzene, the primary strategic disconnections involve the carbon-iodine (C-I) bonds and the carbon-carbon (C-C) bonds linking the propyl chains to the aromatic ring.

Two main retrosynthetic pathways can be envisioned:

Functional Group Interconversion (FGI) Approach: This is the most direct approach, disconnecting the C-I bonds. This leads to a diol precursor, 1,4-bis(3-hydroxypropyl)benzene, or a corresponding di-bromide or di-chloride which can be converted to the di-iodide via a halogen exchange reaction like the Finkelstein reaction. This strategy maintains the core carbon skeleton throughout the synthesis.

Carbon-Carbon Bond Formation Approach: This strategy involves disconnecting the propyl chains from the benzene (B151609) ring. This could lead to precursors such as a 1,4-dihalo-benzene and a three-carbon chain with a reactive functional group. For instance, a Friedel-Crafts acylation reaction could be employed, starting with benzene and a suitable acylating agent, followed by reduction and halogenation. This approach is advantageous when the required precursors for the FGI approach are not readily available. The order of reactions is crucial to ensure the correct para substitution pattern, considering the directing effects of the substituents on the benzene ring. pressbooks.pub

Precursor Design and Selection for Regioselective and Chemoselective Synthesis

The choice of precursor is critical to ensure the desired 1,4-substitution pattern (regioselectivity) and to avoid unwanted side reactions (chemoselectivity).

For a regioselective synthesis, starting with a pre-functionalized para-disubstituted benzene derivative is often the most effective strategy. Potential precursors include:

1,4-Bis(3-hydroxypropyl)benzene: This diol is an ideal precursor for direct conversion to the target molecule. The hydroxyl groups can be transformed into good leaving groups (like tosylates or mesylates) and then substituted with iodide, or directly converted to iodides using appropriate reagents.

1,4-Bis(3-bromopropyl)benzene or 1,4-Bis(3-chloropropyl)benzene: These dihalides can be readily converted to this compound through a halogen exchange reaction.

Terephthalic acid or its derivatives: These can be reduced to the corresponding diol, 1,4-bis(hydroxymethyl)benzene, which can then be extended by two carbons on each side before iodination.

Chemoselectivity is achieved by choosing reagents and reaction conditions that selectively target the desired functional group without affecting other parts of the molecule, such as the aromatic ring. For example, using a Finkelstein reaction to convert a bromide to an iodide is highly chemoselective, as it does not affect the aromatic ring or the alkyl chain.

Optimization of Reaction Conditions for Enhanced Purity and Yield in Multi-Step Syntheses

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, especially in multi-step syntheses. Key parameters to consider include solvent, temperature, reaction time, and the choice of reagents and catalysts.

A common and effective method for synthesizing alkyl iodides from other alkyl halides is the Finkelstein reaction . wikipedia.orgbyjus.com This reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.orgyoutube.com The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone, according to Le Chatelier's principle. youtube.comjk-sci.com

ParameterConditionRationale
Iodide Source Sodium Iodide (NaI)High solubility in acetone, allowing for effective reaction.
Solvent Anhydrous AcetoneNaI is soluble, while the resulting NaCl or NaBr is not, driving the equilibrium forward. wikipedia.orgyoutube.com
Precursor 1,4-Bis(3-bromopropyl)benzeneAlkyl bromides are generally more reactive than chlorides in SN2 reactions. jk-sci.com
Temperature RefluxIncreases reaction rate without significant decomposition.
Stoichiometry Excess NaIEnsures complete conversion of the di-bromide.

This method is particularly effective for primary alkyl halides and proceeds via an SN2 mechanism. byjus.comiitk.ac.in

The formation of the carbon-iodine bond in the synthesis of this compound from a precursor like 1,4-bis(3-bromopropyl)benzene primarily occurs through a bimolecular nucleophilic substitution (SN2) mechanism . wikipedia.orgbyjus.com

In this mechanism:

The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine atom.

The attack occurs from the side opposite to the leaving group (the bromide ion, Br⁻).

A transition state is formed where the C-I bond is partially formed and the C-Br bond is partially broken.

The C-Br bond breaks, and the bromide ion is expelled, resulting in the formation of the C-I bond with an inversion of stereochemistry at the carbon center (though not relevant for this achiral molecule).

The SN2 pathway is favored for primary alkyl halides like the propyl chains in the precursor, as they are not sterically hindered. jk-sci.com

Alternative pathways for C-I bond formation can involve radical mechanisms, especially under photolytic conditions or with specific radical initiators. rsc.orgnih.govnih.gov However, for the conversion of alkyl bromides or alcohols to alkyl iodides, the SN2 pathway is the most common and controllable.

While the classic Finkelstein reaction often does not require a catalyst, certain conditions or less reactive substrates may benefit from catalytic approaches.

Phase-Transfer Catalysis: When dealing with reactants that have poor solubility in the same solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the iodide nucleophile from an aqueous phase to the organic phase where the alkyl halide precursor is dissolved. byjus.com

Lewis Acid Catalysis: For sterically hindered secondary and tertiary alkyl halides, Lewis acids can be used to facilitate the conversion to alkyl iodides. jk-sci.com

Transition-Metal Catalysis: For more challenging substrates, transition-metal catalysis, such as with copper or nickel complexes, can enable nucleophilic substitution reactions, sometimes proceeding through radical intermediates. nih.govresearchgate.net

Common Reagents for Iodination:

Reagent SystemPrecursorDescription
NaI in Acetone Alkyl Chloride/BromideThe classic Finkelstein reaction, driven by precipitation. wikipedia.org
P/I₂ AlcoholConverts alcohols to alkyl iodides.
PPh₃/I₂ AlcoholThe Appel reaction, a mild method for converting alcohols to iodides.
TMSI (Trimethylsilyl iodide) Alcohol/EsterA powerful reagent for converting a range of functional groups to iodides. byjus.com

Scalable Synthetic Approaches and Process Intensification Strategies

For the large-scale synthesis of this compound, efficiency, safety, and cost are paramount. Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor instead of a traditional batch reactor can offer significant advantages. Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scale-up.

Solvent Selection and Recycling: Using minimal amounts of solvent or choosing solvents that are easily recyclable can reduce waste and cost. Ionic liquids have been explored as recyclable reagents and solvents for nucleophilic substitution reactions. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of Halogenated Aromatic Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org Applying these principles to the synthesis of this compound can lead to more sustainable methods. uni-lj.sitaylorfrancis.com

The 12 Principles of Green Chemistry provide a framework for this approach: organic-chemistry.orgacs.org

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org This can be achieved by optimizing reactions for high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions are highly atom-economical, while substitution reactions are less so.

Less Hazardous Chemical Syntheses: Designing synthetic routes to use and generate substances with little or no toxicity. This could involve avoiding highly toxic solvents or reagents.

Designing Safer Chemicals: The final product should be designed to have minimal toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. organic-chemistry.org Exploring water-based reactions or solvent-free conditions are green alternatives. organic-chemistry.org

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Running reactions at ambient temperature and pressure is ideal.

Use of Renewable Feedstocks: Using raw materials that are renewable rather than depleting.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. organic-chemistry.org

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 3 Iodopropyl Benzene

Nucleophilic Substitution Reactions (SN1, SN2 Pathways) at the Iodopropyl Moieties

The carbon-iodine bond in the iodopropyl groups is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions to occur, where the iodide ion is replaced by another group. These reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. youtube.com

The structure of the substrate is a primary determinant of the reaction pathway. youtube.com In the case of 1,4-bis(3-iodopropyl)benzene, the iodine is attached to a primary carbon. Primary alkyl halides generally favor the SN2 mechanism due to lower steric hindrance around the reactive center. masterorganicchemistry.comyoutube.com The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center in a single, concerted step. youtube.com

However, the possibility of an SN1 reaction cannot be entirely dismissed, especially under conditions that favor carbocation formation, such as the use of a polar protic solvent. youtube.com The primary carbocation that would form from the loss of iodide is generally unstable. Yet, the proximity of the benzene (B151609) ring could potentially offer some stabilization through resonance, although this effect is less pronounced than in benzylic systems. masterorganicchemistry.com

Stereochemical Implications of Substitution Processes

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN2 Reactions: If the reaction proceeds via an SN2 pathway, a complete inversion of configuration at the chiral center (if present) is expected. youtube.com For this compound, if a chiral center were introduced into the propyl chain, the SN2 reaction would result in the formation of a product with the opposite stereochemistry.

SN1 Reactions: In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. masterorganicchemistry.com This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies can provide valuable insights into the reaction mechanism.

SN2 Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). youtube.com This is because both species are involved in the rate-determining step.

SN1 Kinetics: The rate of an SN1 reaction is typically dependent only on the concentration of the substrate (rate = k[substrate]), as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.com

Thermodynamic considerations, such as the stability of the starting materials, intermediates, and products, also play a crucial role. The relative stability of the carbocation intermediate in a potential SN1 pathway versus the transition state in an SN2 pathway will influence which mechanism is favored. For primary halides like this compound, the high energy of the primary carbocation generally makes the SN1 pathway less favorable.

Reaction PathwayKey CharacteristicsRelevance to this compound
SN2 Bimolecular, concerted mechanism, inversion of stereochemistry, sensitive to steric hindrance.Highly likely due to the primary nature of the alkyl iodide.
SN1 Unimolecular, stepwise mechanism via a carbocation intermediate, results in racemization.Less likely due to the instability of the primary carbocation, but could be favored by specific solvents and conditions.

Radical Reaction Pathways Involving Carbon-Iodine Bonds

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate carbon-centered radicals. This can be achieved through the input of energy in the form of heat or light. tcichemicals.com

Photochemical and Thermal Radical Generation and Trapping

Photochemical Generation: Ultraviolet (UV) or visible light can provide the energy needed to break the C-I bond, forming a primary alkyl radical. rsc.org This process can be facilitated by photosensitizers. rsc.org

Thermal Generation: At elevated temperatures, the C-I bond can also undergo homolysis. The temperature required will depend on the bond dissociation energy. Initiators like azo compounds or peroxides can also be used to generate radicals at lower temperatures. tcichemicals.com

Once generated, these radicals are highly reactive species that can be "trapped" by other molecules. Radical trapping experiments are often used to detect the presence of radical intermediates in a reaction.

Polymerization and Oligomerization Initiated by Radical Processes

The difunctional nature of this compound makes it a potential monomer for radical polymerization. wikipedia.org The generation of a radical at one of the iodopropyl ends can initiate a chain reaction with other monomer units or with other suitable vinyl monomers. libretexts.orgyoutube.com

The propagation step would involve the radical adding across a double bond of a monomer, generating a new radical that can then react with another monomer molecule. libretexts.org This process can lead to the formation of long polymer chains. Termination of the polymerization can occur through the combination of two radicals or by disproportionation. youtube.com This approach could be used to synthesize polymers with unique architectures, potentially incorporating the phenylene group into the polymer backbone. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to control the molecular weight and dispersity of the resulting polymers. sigmaaldrich.com

Method of Radical GenerationDescriptionPotential Application with this compound
Photochemical Use of light energy to cleave the C-I bond. uni-regensburg.deInitiation of polymerization at room temperature.
Thermal Use of heat to induce homolytic cleavage of the C-I bond. researchgate.netBulk polymerization at elevated temperatures.
Chemical Initiators Use of compounds like AIBN or BPO to generate radicals that can initiate reactions. tcichemicals.comControlled initiation of polymerization.

Cross-Coupling Chemistry Utilizing Aryl and Alkyl Iodide Functionalities

While the primary focus of reactivity is on the alkyl iodide groups, the benzene ring itself can also participate in certain reactions, particularly if the iodine were directly attached to it (an aryl iodide). However, with the current structure, the alkyl iodide moieties are the primary sites for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. rsc.org

Reactions like the Suzuki, Heck, and Sonogashira couplings typically involve an aryl or vinyl halide. nih.govresearchgate.net While the alkyl iodide of this compound is not the typical substrate for these classic named reactions, related copper-catalyzed and palladium-catalyzed cross-coupling reactions involving alkyl halides are known. sustech.edu.cn These reactions could potentially be used to couple the iodopropyl groups with various organometallic reagents or terminal alkynes.

For instance, a reaction analogous to the Sonogashira coupling could potentially be used to connect the propyl chains to acetylenic compounds, leading to the formation of extended, conjugated systems. Similarly, coupling with boronic acids (Suzuki-type) or organostannanes (Stille-type) could introduce new functional groups at the ends of the propyl chains. The difunctional nature of the starting material would allow for the synthesis of symmetrical, extended molecules or polymers.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds. For this compound, these reactions provide a powerful means to extend the alkyl chains and introduce new functional groups. The primary alkyl iodides are generally reactive electrophiles in these transformations. A significant challenge, however, is the potential for β-hydride elimination from the organopalladium intermediate, a common side reaction with alkyl halides that possess β-hydrogens. jk-sci.comnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples organoboron compounds with organohalides. wikipedia.orgmusechem.com In the case of this compound, reaction with boronic acids or their esters would lead to the formation of new carbon-carbon single bonds. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving efficient coupling with unactivated alkyl halides at mild temperatures. nih.gov The bifunctional nature of the substrate allows for either mono- or di-alkylation, depending on the stoichiometry of the organoboron reagent, leading to symmetrical or asymmetrical products.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with organohalides, traditionally employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Applying this reaction to this compound would install terminal or internal alkyne moieties at the ends of the propyl chains. While the Sonogashira coupling is highly efficient for aryl and vinyl halides, its application with unactivated alkyl halides has been historically challenging. nih.gov Modern methodologies, however, have been developed to address this, sometimes involving copper-catalyzed, radical-mediated pathways that can effectively couple alkyl iodides with alkynes. nih.gov

Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an organohalide with an alkene. byjus.comwikipedia.org The reaction of this compound with an alkene would introduce a vinyl group. However, the Heck reaction with alkyl halides containing β-hydrogens is particularly susceptible to competitive β-hydride elimination, which can lead to a mixture of products and reduced yields of the desired coupled product. jk-sci.comlibretexts.org Controlling this detrimental pathway is a key challenge and often requires specialized catalytic systems, such as those that operate under photoirradiation to favor productive coupling over elimination. nih.gov

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions This table presents typical conditions for the coupling of primary alkyl iodides, which are applicable to this compound.

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Structure
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ / PCy₃K₃PO₄
Sonogashira R-C≡CHPd(PPh₃)₄ / CuIEt₃N
Heck R-CH=CH₂Pd(OAc)₂ / PPh₃K₂CO₃

Nickel- and Copper-Mediated Coupling Methodologies

Nickel-Mediated Coupling

Nickel complexes are often more effective than palladium for cross-coupling reactions involving alkyl electrophiles due to their distinct electronic properties and ability to engage in radical pathways. acs.orgnih.gov Nickel-catalyzed cross-electrophile coupling, for instance, can directly couple two different alkyl halides, circumventing the need for pre-formed organometallic reagents. nih.gov For this compound, this could involve coupling with another alkyl or aryl halide in the presence of a reducing agent. These reactions often tolerate a wide range of functional groups and can be more cost-effective than their palladium counterparts. The mechanism can involve both polar and radical steps, with selectivity often arising from the differential reactivity of the two electrophiles with the nickel catalyst. nih.gov

Copper-Mediated Coupling

Copper-catalyzed reactions represent a versatile and economical alternative for forming carbon-carbon and carbon-heteroatom bonds. While often used as a co-catalyst in reactions like the Sonogashira coupling, copper can also act as the primary catalyst. nih.govyoutube.com Ligand-free copper-catalyzed methods have been developed for coupling alkynes with aryl and vinyl iodides. organic-chemistry.org Copper-catalyzed systems are also employed in Ullmann-type reactions, which could be adapted for coupling the iodopropyl groups with various nucleophiles. escholarship.org Recent advances have demonstrated copper-catalyzed, aryl radical-enabled strategies that are particularly effective for the Sonogashira-type coupling of unactivated alkyl iodides. nih.gov

Table 2: Nickel- and Copper-Mediated Coupling Approaches This table outlines representative conditions for coupling reactions involving primary alkyl iodides.

Metal MediatorReaction TypeCoupling PartnerTypical Catalyst/ReagentsKey Features
Nickel Cross-Electrophile CouplingR-X (Alkyl/Aryl Halide)NiBr₂(dme) / PyBCamCN, ZnCouples two different electrophiles. nih.gov
Nickel Alkyl-Alkyl CouplingR-ZnXNi(acac)₂Effective for sp³-sp³ bond formation. acs.org
Copper Sonogashira-TypeR-C≡CHCuI, Arenediazonium saltRadical mechanism enables alkyl iodide coupling. nih.gov
Copper Ullmann-Type C-N CouplingR₂NHCuI / LigandForms carbon-heteroatom bonds. researchgate.net

Investigations into Electrophilic Aromatic Substitution on the Benzene Core

Further functionalization of this compound can be achieved through electrophilic aromatic substitution (EAS) on the central benzene ring. wikipedia.org The two propyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. uci.edu Since the propyl groups are para to each other, the four remaining positions on the ring are all equivalent, each being ortho to one propyl group and meta to the other. This simplifies the regiochemical outcome, as substitution at any of the available sites yields a single product isomer.

Alkyl groups activate the aromatic ring by donating electron density through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.commsu.edu Consequently, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed on the benzene core. byjus.com However, the conditions for these reactions must be chosen carefully to avoid side reactions involving the iodopropyl chains, which could be sensitive to strong acids or Lewis acids.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophileExpected Product
Nitration HNO₃, H₂SO₄NO₂⁺
Bromination Br₂, FeBr₃Br⁺
Sulfonation Fuming H₂SO₄SO₃
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺

Chemo- and Regioselectivity in Complex Reaction Environments and Competitive Pathways

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve desired outcomes.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this molecule, the primary competition is between reactions at the C–I bonds and the aromatic ring.

Coupling vs. EAS: Palladium or nickel-catalyzed cross-coupling conditions are typically mild enough to react selectively at the C–I bonds without affecting the aromatic C–H bonds. Conversely, the strong electrophilic and acidic conditions required for EAS will primarily target the electron-rich benzene ring.

Mono- vs. Di-substitution: In cross-coupling reactions, the symmetrical nature of the starting material presents a challenge in achieving selective mono-substitution. Using a substoichiometric amount (≤1 equivalent) of the coupling partner can favor the formation of the mono-substituted product. However, a statistical mixture of starting material, mono-substituted, and di-substituted products is often obtained. Achieving high selectivity for the mono-product may require strategies like using a large excess of the starting material or employing iterative coupling strategies where different halides are used. nih.gov

Coupling vs. Elimination/Reduction: For the alkyl iodide moieties, a key competitive pathway is elimination (E2 reaction) promoted by the base used in the coupling reaction. Furthermore, within the catalytic cycle of Pd or Ni-catalyzed reactions, β-hydride elimination from the alkyl-metal intermediate is a major competing process that can lead to olefin byproducts and reduce catalyst efficiency. jk-sci.comnih.gov Homocoupling of the starting material or the coupling partner is another potential side reaction.

Regioselectivity concerns the position at which a reaction occurs.

EAS on the Benzene Core: As discussed previously, the directing effects of the two para-propyl groups lead to a single predicted regioisomer upon electrophilic substitution. Studies on the nitration of p-xylene, a similar 1,4-dialkylbenzene, show a high preference for substitution at the positions ortho to the methyl groups. nih.goviitm.ac.innih.gov

Cross-Coupling: The cross-coupling reactions are inherently regioselective, occurring specifically at the carbon-iodine bonds.

Table 4: Controlling Selectivity in Reactions of this compound

Desired OutcomeReaction TypeKey Control StrategyPotential Competitive Pathways
Di-substitution Cross-CouplingUse of ≥2 equivalents of coupling partner.Incomplete reaction, side reactions (elimination).
Mono-substitution Cross-CouplingUse of ≤1 equivalent of coupling partner.Formation of di-substituted and unreacted starting material. acs.org
Ring Functionalization EASUse of strong electrophiles (e.g., HNO₃/H₂SO₄).Side reactions at the alkyl iodide chains.
Minimize β-Hydride Elimination Heck CouplingUse of specialized ligands; photoredox catalysis. nih.govReduced reaction rate; alternative side reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Bis 3 Iodopropyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1,4-Bis(3-iodopropyl)benzene. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR and ¹³C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the compound's structure. The symmetry of the 1,4-disubstituted benzene (B151609) ring significantly simplifies the spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the three different methylene (B1212753) groups in the two identical propyl chains. The four protons on the benzene ring are chemically equivalent due to symmetry and should appear as a sharp singlet. The protons on the propyl chains will show characteristic splitting patterns (triplet, multiplet, triplet) due to spin-spin coupling with their neighbors.

¹³C NMR: The carbon NMR spectrum is anticipated to display five signals. Due to the molecule's symmetry, the four aromatic CH groups will produce a single signal, and the two ipso-carbons (attached to the propyl groups) will produce another. The three chemically distinct carbon atoms of the propyl chains will each give rise to a separate signal. The carbon atom bonded to the highly electronegative iodine (Cγ) is expected to have a chemical shift at a relatively low field.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Label ¹H NMR ¹³C NMR
Predicted δ (ppm), Multiplicity, Integration Predicted δ (ppm)
Aromatic CHHₐ7.12 (s, 4H)128.5
Benzylic CH₂Hᵦ2.75 (t, 4H)140.0
Central CH₂Hᵧ2.15 (quint, 4H)35.0
Iodo-adjacent CH₂Hᵟ3.20 (t, 4H)34.5
Aromatic C (ipso)Cₐ-6.5

Note: Predicted values are based on standard chemical shift increments and data from similar structures. 's' denotes singlet, 't' denotes triplet, 'quint' denotes quintet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the propyl chains. Cross-peaks are expected between the benzylic protons (Hᵦ) and the central methylene protons (Hᵧ), and between the central methylene protons (Hᵧ) and the iodo-adjacent methylene protons (Hᵟ). No correlation would be seen for the aromatic singlet (Hₐ).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting Hₐ to Cᵦ, Hᵦ to Cᵧ, Hᵧ to Cᵟ, and Hᵟ to Cₑ.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) C-H correlations, which are vital for connecting the propyl chains to the benzene ring. Key expected correlations include the benzylic protons (Hᵦ) to the ipso-aromatic carbon (Cₐ) and the ortho-aromatic carbon (Cᵦ).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the benzylic protons (Hᵦ) and the aromatic protons (Hₐ), confirming the propyl group's attachment and orientation relative to the ring.

Interactive Table 2: Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Cross-Peaks Information Gained
COSY¹H - ¹HHᵦ ↔ Hᵧ; Hᵧ ↔ HᵟConfirms H-H connectivity in the propyl chain.
HSQC¹H - ¹³C (1-bond)Hₐ ↔ Cᵦ; Hᵦ ↔ Cᵧ; Hᵧ ↔ Cᵟ; Hᵟ ↔ CₑAssigns each proton signal to its directly bonded carbon.
HMBC¹H - ¹³C (2-3 bonds)Hᵦ ↔ Cₐ, Cᵦ; Hₐ ↔ CᵧConfirms the attachment of the propyl chain to the benzene ring.
NOESY¹H - ¹H (through space)Hₐ ↔ HᵦProvides conformational data and spatial proximity.

Solid-State NMR for Crystalline Forms and Polymorphism (if applicable)

Should this compound exist in different crystalline forms or polymorphs, solid-state NMR (ssNMR) would be an invaluable tool for their characterization. In the solid state, molecules have restricted motion, and their NMR signals are influenced by the local crystalline environment. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions. Thus, ssNMR could identify and quantify different polymorphic forms in a bulk sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₆I₂), the theoretical exact mass can be calculated.

Molecular Formula: C₁₂H₁₆I₂

Calculated Monoisotopic Mass: 413.9341 g/mol

An HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide evidence for the compound's structure. Key fragmentation pathways would involve the cleavage of the carbon-iodine bond and fragmentation of the propyl chains.

Interactive Table 3: Predicted HRMS Fragments for this compound

Predicted m/z Proposed Fragment Formula Fragmentation Pathway
413.9341[C₁₂H₁₆I₂]⁺Molecular Ion (M⁺)
286.0296[C₁₂H₁₆I]⁺Loss of an iodine radical (•I)
245.9905[C₉H₁₀I]⁺Loss of a propyl group and subsequent rearrangement
119.0861[C₉H₁₁]⁺Benzylic cleavage with loss of •CH₂I
91.0548[C₇H₇]⁺Formation of tropylium (B1234903) ion

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C-H and C=C bonds. The out-of-plane C-H bending for a 1,4-disubstituted benzene ring gives a characteristically strong absorption band. The C-I stretch would appear at a low frequency in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, providing a clear marker for the substituted aromatic system.

Interactive Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR/Raman3100 - 3000Medium
Aliphatic C-H StretchIR/Raman2960 - 2850Strong
Aromatic C=C StretchIR/Raman1610, 1500Medium-Strong
Aliphatic C-H BendIR1470 - 1440Medium
Aromatic C-H Out-of-Plane BendIR850 - 800Strong
Symmetric Ring BreathingRaman850 - 800Strong
C-I StretchIR/Raman600 - 500Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

While a specific crystal structure for this compound has not been reported in the publicly available literature, the principles of X-ray crystallography and data from analogous structures provide significant insight into its expected solid-state characteristics.

Molecular Geometry and Stereochemistry: this compound is an achiral molecule, and therefore does not exhibit stereoisomerism. Its structure is defined by a central planar benzene ring, a consequence of the sp² hybridization of the carbon atoms within the ring. X-ray diffraction studies on benzene and its derivatives consistently show that the six carbon-carbon bonds in the ring are of equal length, intermediate between a single and a double bond, with bond angles of approximately 120°. docbrown.infowikipedia.org

Conformation of Alkyl Chains: The two 3-iodopropyl chains attached to the benzene ring at the para positions introduce conformational flexibility. It is anticipated that in a crystalline state, these alkyl chains would adopt a low-energy, extended, all-trans conformation. This has been observed in the crystal structures of similar long-chain disubstituted benzene derivatives, such as 1,4-bis(hexyloxy)benzene, where the alkyl chains are fully extended. researchgate.net

Solid-State Packing: The arrangement of molecules in the crystal lattice, or solid-state packing, is governed by intermolecular forces. For this compound, these would include van der Waals forces, and potentially weak C-H···I hydrogen bonds and I···I halogen interactions. The crystal packing of dihalobenzenes is often influenced by electrostatic interactions that favor staggered arrangements and short halogen···halogen contacts. researchgate.net However, in some structures with long alkyl chains, such as 1,4-bis(hexyloxy)-2,5-diiodo-benzene, halide-halide interactions are not observed, and instead, C-H···π contacts link the molecules. researchgate.netunine.ch The interplay of these forces would determine the specific packing motif and density of the crystalline solid.

A hypothetical representation of the crystallographic data that could be expected for this compound, based on similar reported structures, is presented in the table below.

Crystal Data ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
a (Å)Dependent on packing, likely in the range of 5-20 Å
b (Å)Dependent on packing, likely in the range of 5-20 Å
c (Å)Dependent on packing, likely in the range of 5-20 Å
α (°)90
β (°)Could deviate from 90 in a monoclinic system
γ (°)90
Volume (ų)Dependent on cell parameters
Z (molecules per unit cell)Typically 2 or 4 for a centrosymmetric molecule
Intermolecular Interactionsvan der Waals forces, C-H···I, I···I, C-H···π interactions

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of mixtures containing this compound, such as in reaction monitoring or quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to separate it from starting materials, byproducts, and other impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

The development of a robust GC-MS method for alkyl halides involves optimizing parameters such as the column type, temperature program, and injector settings. nih.govnih.gov A capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is commonly used for the analysis of aromatic hydrocarbons. tdi-bi.comusgs.gov

Below is a table outlining a potential GC-MS method for the analysis of this compound.

GC-MS ParameterTypical Conditions
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) tdi-bi.comusgs.gov
Carrier GasHelium
Injection ModeSplitless
Injector Temp.250-280 °C
Oven ProgramInitial temp. 50-100 °C, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min
MS IonizationElectron Impact (EI), 70 eV tdi-bi.com
Mass Range50-500 amu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

HPLC is particularly useful for the separation of isomers. For disubstituted benzene derivatives, specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity due to π-π interactions. welch-us.com The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

HPLC ParameterTypical Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm rsc.org
Column TemperatureAmbient or controlled (e.g., 25-40 °C)
Injection Volume10-20 µL

By employing these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring its structural identity and purity for scientific and industrial purposes.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for the Construction of Complex Molecular Architectures

The symmetrical structure and the reactivity of the terminal iodide groups position 1,4-Bis(3-iodopropyl)benzene as a key precursor in the synthesis of large and complex molecules. The C-I bond is amenable to a variety of coupling and substitution reactions, allowing chemists to strategically link this central phenyl-dipropyl unit into larger systems.

Macrocycles and supramolecular cages are large, cyclic, or three-dimensional molecules with intrinsic cavities that make them exceptional candidates for applications in molecular recognition, catalysis, and self-assembly. beilstein-journals.org The synthesis of these structures often relies on the use of bifunctional linear molecules that can undergo cyclization reactions.

This compound serves as an ideal linear "strut" for this purpose. The two iodopropyl groups can react with other difunctional nucleophiles (e.g., diamines, dithiols, or diphenols) under high-dilution conditions. These conditions favor intramolecular reactions, leading to the formation of large ring structures known as macrocycles. The length and relative flexibility of the propyl chains, combined with the rigidity of the central benzene (B151609) ring, allow for the formation of cyclophanes and other macrocyclic compounds that might otherwise be difficult to access. researchgate.net

Furthermore, by reacting this compound with rigid, multi-topic linking units, it is possible to construct more complex three-dimensional supramolecular cages and other topological structures. nsf.govnih.gov These self-assembly processes, guided by the formation of dynamic or stable covalent bonds, can lead to discrete, cage-like molecules with well-defined shapes and cavities. researchgate.net

Architectural Class Role of this compound Key Reaction Type
Macrocycles/CyclophanesFlexible but rigid linear building blockNucleophilic substitution / Coupling
Supramolecular CagesDiodide component for 3D constructionCovalent bond formation with multi-topic linkers
Interlocked StructuresPrecursor for macrocyclic componentsCyclization followed by templated interlocking

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. fu-berlin.de Their unique globular architecture leads to distinct properties compared to linear polymers, such as lower viscosity and higher solubility. fu-berlin.de These materials are synthesized through stepwise, repetitive reaction sequences.

This compound can function as a core molecule (Generation 0) in the divergent synthesis of dendrimers. The two terminal iodides serve as initial reaction sites. For instance, reaction with a trifunctional amine could attach two new branching points, yielding a Generation 1 molecule with four reactive termini. This iterative process of reaction and activation allows for the controlled, layer-by-layer growth of the dendritic structure. semanticscholar.orgnih.gov

Hyperbranched polymers, which are structurally less perfect than dendrimers, are typically synthesized in a one-pot reaction from ABn-type monomers. nih.gov In this context, this compound can act as a core-forming or chain-extending agent when co-polymerized with suitable multifunctional monomers.

Dendritic Architecture Role of this compound Synthetic Strategy
DendrimersCore molecule (Generation 0)Divergent Growth
Hyperbranched PolymersCore or linking unitCo-polymerization with ABx monomers
DendronsCan be attached to a core moleculeConvergent Growth

Role in Polymer Chemistry and the Development of Functional Materials

The bifunctionality of this compound makes it a valuable component in polymer chemistry, where it can be incorporated into polymer chains as a monomer, used to initiate controlled polymerization reactions, or employed to modify the structure of existing polymers.

Controlled radical polymerization (CRP), also known as living radical polymerization, encompasses techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

The carbon-iodine bond in this compound can function as an initiating site for certain types of CRP, most notably Iodine Transfer Polymerization (ITP). Under appropriate conditions (e.g., thermal or photochemical), the C-I bond can be reversibly cleaved to generate a radical. Because the molecule has two such bonds, it can act as a bifunctional initiator, simultaneously growing two polymer chains outward from its central core. This approach allows for the synthesis of well-defined telechelic polymers (polymers with functional end-groups) or can be used to create the central block of a triblock copolymer.

Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. This process transforms soluble, linear polymers into insoluble and infusible materials with enhanced mechanical strength and thermal stability. Molecules used for this purpose, known as cross-linking agents, must possess at least two reactive functional groups.

With its two reactive iodopropyl groups, this compound is an effective cross-linking agent. It can be introduced into a polymerization mixture or added to a pre-formed polymer containing suitable functional groups (e.g., amines, carboxylates). Through nucleophilic substitution reactions at the terminal iodides, the molecule forms bridges between different polymer chains, leading to the formation of a robust polymeric network. When this process is carried out in an aqueous environment with hydrophilic polymers, it can lead to the formation of hydrogels—water-swollen polymer networks with applications in biomedicine and materials science.

Conjugated polymers, which feature a backbone of alternating single and multiple bonds, are a cornerstone of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, where dihalogenated aromatic compounds are key monomers.

While the propyl chains in this compound interrupt direct electronic conjugation through the central benzene ring, the terminal iodide groups are highly reactive in cross-coupling reactions. This allows the molecule to be incorporated into polymer backbones as a flexible linker or spacer unit between rigid, conjugated segments. By reacting this compound with, for example, diboronic acids (Suzuki coupling) or di-alkynes (Sonogashira coupling), novel polymers can be synthesized. The inclusion of these flexible propyl-benzene-propyl units can improve the solubility and processability of otherwise rigid conjugated polymers, which is crucial for fabricating thin-film electronic devices. researchgate.net This structural modification allows for fine-tuning of the morphological and optoelectronic properties of the final material. frontiersin.org

Polymer Application Function of this compound Relevant Chemical Process
Controlled PolymerizationBifunctional InitiatorIodine Transfer Polymerization (ITP)
Polymeric NetworksCross-linking AgentNucleophilic Substitution
Conjugated PolymersFlexible Linker/Spacer MonomerPalladium-Catalyzed Cross-Coupling

Intermediate in the Preparation of Advanced Organic Scaffolds

The structural features of this compound make it an ideal building block for the synthesis of advanced organic scaffolds such as macrocycles and cyclophanes. The para-disubstituted benzene ring provides a defined geometric constraint, while the terminal iodides on the propyl chains serve as excellent leaving groups for nucleophilic substitution reactions.

The synthesis of multi-functionalized aromatic systems is a cornerstone of developing new probes for chemical biology and novel ligands for catalysis. This compound can serve as a scaffold for the introduction of a variety of functional groups. For instance, reaction with bis-phenols or other bis-nucleophiles can lead to the formation of macrocyclic ethers. The resulting macrocycles can be designed to have specific cavity sizes and electronic properties, making them suitable for molecular recognition and sensing applications.

The development of ligands for catalytic applications often requires the precise spatial arrangement of coordinating atoms. The rigid benzene core of this compound can be exploited to create ligands with well-defined geometries. For example, reaction with N-donor ligands could yield complexes with potential applications in photocatalysis rsc.orgscispace.com. The synthesis of metal complexes with ligands derived from polycyclic aromatic compounds has shown promise in anticancer activity, suggesting a potential avenue for the application of derivatives of this compound nih.gov. Furthermore, palladium complexes bearing N-heterocyclic carbene ligands, which can be conceptually related to structures derivable from this compound, have been utilized in domino reactions for the synthesis of benzofurans and indoles nih.gov.

Table 1: Potential Reactions for the Synthesis of Multi-Functionalized Aromatic Systems from this compound

ReactantReaction TypePotential Product ClassPotential Applications
Bis-phenolsWilliamson Ether SynthesisMacrocyclic polyethersIonophores, Phase-transfer catalysts
DithiolsNucleophilic SubstitutionMacrocyclic polythioethersLigands for heavy metal coordination
DiaminesN-AlkylationAza-macrocyclesSequestrants, MRI contrast agents
DiisocyanidesUgi ReactionPeptidomimetic macrocyclesDrug discovery

The iodopropyl groups of this compound are versatile precursors for the synthesis of various heterocyclic compounds. Intramolecular cyclization of derivatives or intermolecular reactions with appropriate reagents can lead to the formation of a wide range of heterocyclic systems.

One important class of macrocyclic compounds that could potentially be synthesized from this compound are nitrogen-containing macrocycles researchgate.netnih.govnih.govmdpi.com. The reaction with primary or secondary diamines under high-dilution conditions can lead to the formation of tetraazamacrocycles. These macrocycles are known for their ability to complex metal ions and have applications in areas such as medical imaging and catalysis google.com. The synthesis of such macrocycles often involves the reaction of a dihaloalkane with a diamine, a role for which this compound is well-suited.

Another significant application lies in the synthesis of cyclophanes. Although not directly reported, the structural motif of this compound is analogous to precursors used in the synthesis of [2.2]paracyclophane derivatives beilstein-journals.orgbeilstein-journals.orguni-regensburg.denih.govmdpi.com. These strained molecules have unique electronic properties and have been used in materials science and as chiral ligands in asymmetric catalysis. The reaction of this compound with a suitable bis-nucleophile under ring-closing conditions could potentially yield novel paracyclophane structures.

Furthermore, this compound can be a precursor for the synthesis of cryptophanes, which are cage-like molecules with applications in molecular recognition and encapsulation uit.noresearchgate.netresearchgate.net. The synthesis of cryptophanes often involves the coupling of two cyclotribenzylene (CTB) units with linker groups. The this compound moiety could potentially be incorporated into such linker groups to create novel cryptophane architectures with specific host-guest properties.

Table 2: Potential Heterocyclic Systems Derived from this compound

Heterocycle ClassSynthetic StrategyKey ReagentsPotential Applications
Aza-macrocyclesCyclocondensationDiamines, PolyaminesMetal ion chelation, Catalysis
Thia-macrocyclesCyclocondensationDithiolsCoordination chemistry
ParacyclophanesRing-closing reactionsBis-nucleophilesMaterials science, Chiral ligands
Cryptophane precursorsMulti-step synthesisCyclotribenzylene unitsMolecular recognition, Encapsulation

Theoretical and Computational Chemistry Studies of 1,4 Bis 3 Iodopropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. researchgate.netripublication.com For 1,4-Bis(3-iodopropyl)benzene, DFT would be the primary tool for determining its most stable three-dimensional structure. The process involves an iterative geometry optimization, where the positions of the atoms are adjusted to find the arrangement with the minimum total electronic energy. researchgate.net

Illustrative Data: Predicted Structural Parameters for this compound This table presents hypothetical data that would be expected from a DFT/B3LYP/6-31G(d,p) calculation. Actual values would require a specific computational study.

Parameter Description Predicted Value
C-C (ring) Average bond length in the benzene (B151609) ring 1.39 Å
C-C (alkyl) Average bond length in the propyl chain 1.53 Å
C-I Bond length between carbon and iodine 2.14 Å
∠C-C-C (alkyl) Angle within the propyl chain 112°

Conformational Analysis and Exploration of Potential Energy Surfaces

The two iodopropyl side chains of this compound are flexible, capable of rotating around their C-C single bonds. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations, each with a different energy. Conformational analysis aims to identify all stable conformers and the energy barriers that separate them. aip.orgresearchgate.net

This is typically done by performing a relaxed potential energy surface (PES) scan. aip.org In this procedure, key dihedral angles along the propyl chains are systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. The result is a map of energy versus dihedral angle(s), where the valleys represent stable conformers and the peaks represent the transition states for isomerization between them. For a molecule with two independent chains like this compound, the number of possible conformers can be significant, leading to a complex potential energy surface. aip.org Computational studies are essential to unravel this complexity and determine the relative populations of each conformer at a given temperature. chemrxiv.org

Simulation of Reaction Pathways, Transition States, and Reaction Mechanisms

The presence of the carbon-iodine bond makes this compound a substrate for various chemical reactions, most notably nucleophilic substitution. labster.comlabster.comorganic-chemistry.org Computational chemistry can be used to model the entire course of such a reaction, providing a detailed, step-by-step understanding of the mechanism.

By modeling the approach of a nucleophile (e.g., hydroxide, OH⁻) to one of the iodopropyl chains, chemists can locate the transition state—the highest energy point along the reaction coordinate. libretexts.org Calculating the energy of this transition state relative to the reactants yields the activation energy, a critical parameter that governs the reaction rate. DFT methods are well-suited for locating transition states and mapping out the intrinsic reaction coordinate (IRC), which confirms that the identified transition state correctly connects the reactants and products. Such simulations can distinguish between competing mechanisms, for example, a concerted Sₙ2 pathway versus a stepwise Sₙ1 pathway, by comparing their respective activation barriers. libretexts.org

Illustrative Data: Calculated Activation Energy for a Hypothetical Sₙ2 Reaction This table presents hypothetical energy values for the reaction of this compound with a nucleophile (Nu⁻), as would be calculated using DFT.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0.0
Transition State [Nu···C₃H₆-C₆H₄-C₃H₆I···I]⁻ +22.5

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a molecule. By calculating properties related to how the molecule interacts with electromagnetic radiation, a theoretical spectrum can be generated and compared directly with experimental results. researchgate.netnih.gov

For this compound, DFT calculations can predict:

Infrared (IR) Spectrum : By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. The C-I stretch, for instance, would be predicted at a characteristic low frequency.

Nuclear Magnetic Resonance (NMR) Spectrum : By calculating the magnetic shielding of each nucleus (¹H and ¹³C). acs.orgacs.org This allows for the prediction of chemical shifts for each unique proton and carbon atom in the molecule, which is invaluable for assigning peaks in an experimental NMR spectrum. mdpi.com The symmetry of the para-substituted ring would lead to a simplified predicted spectrum compared to ortho or meta isomers.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts This table shows hypothetical ¹³C chemical shifts (referenced to TMS) for this compound, as would be predicted by DFT calculations.

Carbon Atom Environment Predicted δ (ppm)
C-I Carbon bonded to iodine ~8
C-β (alkyl) Middle carbon of propyl chain ~35
C-α (alkyl) Carbon bonded to the benzene ring ~38
C (ring, subst.) Ring carbon bonded to the propyl chain ~140

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. acs.org MD simulations treat atoms as classical particles interacting through a set of rules known as a force field. This approach allows for the modeling of bulk properties, intermolecular interactions, and self-assembly processes. nih.govacs.org

For this compound, MD simulations could be used to predict how these molecules pack in a condensed phase (liquid or solid). The simulations would reveal the dominant intermolecular forces, which would likely involve π-stacking between the benzene rings and van der Waals interactions between the alkyl chains. acs.org By simulating a large number of molecules in a solvent, one could investigate their tendency to aggregate or self-assemble into ordered structures. rsc.orgmdpi.com The flexible side chains would play a crucial role in mediating these interactions, potentially leading to complex, ordered arrangements in the solid state. chemrxiv.org

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape and Identified Knowledge Gaps

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning 1,4-Bis(3-iodopropyl)benzene. There is a notable absence of dedicated studies on its synthesis, characterization, and application. While the synthesis of related structures such as 1,4-divinylbenzenes and other bis(haloalkyl)benzenes has been reported, specific methodologies for the efficient preparation of this compound are not well-documented. researchgate.netmaynoothuniversity.ie The primary knowledge gap is, therefore, the lack of fundamental data on this compound, including optimized synthetic routes, comprehensive spectroscopic and crystallographic characterization, and an understanding of its reactivity profile.

The current research landscape for organoiodine compounds, in general, is vibrant, with ongoing developments in their use as synthetic intermediates and in materials science. wikipedia.orgnih.govresearchgate.netarkat-usa.org However, the specific potential of this compound as a bifunctional building block remains largely unexplored. This lack of information presents a clear opportunity for foundational research to establish the chemical and physical properties of this compound.

Emerging Methodologies for Synthesis and Post-Synthetic Functionalization

Modern advancements in C-H activation and functionalization could also provide novel pathways to synthesize the precursor di-haloalkylbenzenes, potentially offering more atom-economical and environmentally benign alternatives to traditional methods. Furthermore, recent developments in visible-light-mediated reactions could be explored for both the synthesis and post-synthetic functionalization of this compound. mdpi.com

Post-synthetic functionalization of this compound would primarily leverage the high reactivity of the primary alkyl iodide moieties. These groups are excellent electrophiles for nucleophilic substitution reactions (likely proceeding via an SN2 mechanism), allowing for the introduction of a wide variety of functional groups. viu.calibretexts.orgyoutube.comdu.edu.eg This opens the door to creating a library of derivatives with tailored properties. For example, reaction with diamines could lead to the formation of macrocycles or polymers, while reaction with dithiols could yield sulfur-containing materials.

Potential for Novel Applications in Interdisciplinary Research Fields

The bifunctional nature of this compound makes it a compelling candidate for applications in several interdisciplinary fields. In polymer chemistry, it could serve as a valuable cross-linking agent or a monomer for the synthesis of novel polymers. The introduction of this rigid aromatic core with flexible alkyl chains could impart unique thermal and mechanical properties to the resulting materials.

In medicinal chemistry and drug discovery, the this compound scaffold could be used to synthesize bivalent ligands capable of simultaneously interacting with two binding sites on a biological target. Bifunctional alkylating agents have been investigated for their potential as anticancer drugs due to their ability to cross-link DNA. wisdomlib.orgnih.govresearchgate.netnursingcenter.com While the specific biological activity of this compound is unknown, its structure warrants investigation in this area.

Furthermore, in materials science, the high atomic weight of iodine makes organoiodine compounds potentially useful as X-ray contrast agents. wikipedia.org Derivatives of this compound could be explored for applications in medical imaging. The ability to functionalize both ends of the molecule also allows for its use in the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting electronic or photophysical properties.

Challenges and Opportunities in the Broader Field of Bis(iodopropyl)benzene Derivatives and Related Organoiodine Scaffolds

The broader field of bis(iodopropyl)benzene derivatives and related organoiodine scaffolds faces both challenges and significant opportunities. A primary challenge is the potential instability of some organoiodine compounds, which can be sensitive to light and heat, leading to the release of elemental iodine. wikipedia.org This necessitates careful handling and storage to ensure their purity and integrity. Additionally, the development of scalable and cost-effective synthetic methods for these compounds is crucial for their widespread application.

Despite these challenges, the opportunities are vast. The unique reactivity of the carbon-iodine bond makes organoiodine compounds powerful synthons in organic chemistry. wikipedia.org There is a growing interest in developing new catalytic methods that utilize organoiodine reagents, including hypervalent iodine compounds, for a variety of chemical transformations. nih.govresearchgate.netarkat-usa.org

The exploration of bis(iodopropyl)benzene derivatives and other organoiodine scaffolds in areas such as organic electronics, sensing, and catalysis is still in its early stages. The ability to precisely control the architecture of molecules based on these scaffolds provides a powerful tool for designing materials with novel functions. Future research in this area is expected to lead to the discovery of new materials and technologies with significant societal impact.

Q & A

Q. What are the recommended safety protocols for handling 1,4-Bis(3-iodopropyl)benzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or vapor is generated .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks. Engineering controls, such as local exhaust ventilation, are critical for airborne particulate management .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid dry sweeping to prevent dust dispersion .
  • Storage: Store in a tightly sealed container in a cool, dry area, away from oxidizing agents or heat sources .

Q. What synthetic routes are employed for preparing this compound?

Methodological Answer:

  • Nucleophilic Halogen Exchange: React 1,4-bis(3-chloropropyl)benzene with sodium iodide in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC or GC-MS .
  • Alkylation of Benzene: Use Friedel-Crafts alkylation with 3-iodopropyl iodide and a Lewis acid catalyst (e.g., AlCl₃). Purify via column chromatography to isolate the para-substituted product .
  • Challenges: Steric hindrance from the iodopropyl groups may reduce yields; optimizing reaction time and temperature (e.g., 80–100°C) improves efficiency .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substitution patterns on the benzene ring and confirm iodopropyl chain integrity. Deuterated chloroform (CDCl₃) is a suitable solvent .
  • FT-IR: Detect C-I stretching vibrations (~500 cm⁻¹) and alkyl chain C-H modes (~2800–3000 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of iodine radicals) .

Advanced Research Questions

Q. How can computational methods (DFT, MP2) predict the electronic properties of this compound?

Methodological Answer:

  • Basis Set Selection: Use 6-31G(d) for geometry optimization and larger sets (e.g., 6-311++G(d,p)) for polarizability/hyperpolarizability calculations. MP2 is preferred for electron correlation effects .
  • Property Calculation: Analyze HOMO-LUMO gaps to assess charge-transfer potential. Nonlinear optical properties (e.g., hyperpolarizability) are computed using Gaussian-based software .
  • Validation: Compare results with experimental UV-Vis or Raman spectra to refine computational models .

Q. What challenges arise in studying photochemical reactions of this compound?

Methodological Answer:

  • Radical Formation: UV irradiation may cleave C-I bonds, generating iodine radicals. Use ESR spectroscopy to detect transient species .
  • Cage Effects: Solvent choice (e.g., acetonitrile) influences recombination of radicals. Steady-state photolysis with HPLC-MS identifies stable products (e.g., iodinated byproducts) .
  • Acid Generation: Quantify acidic intermediates via titration or pH monitoring. Oxygen presence can alter pathways (e.g., peroxidation) .

Q. How does steric hindrance influence electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

  • Substitution Position: Bulky iodopropyl groups direct EAS to meta positions. Use X-ray crystallography or NOESY NMR to confirm regioselectivity .
  • Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., 1,4-dimethylbenzene) using UV kinetics or GC-MS .
  • Theoretical Modeling: DFT simulations (e.g., B3LYP) model transition states to explain steric/electronic effects .

Q. What methodologies assess this compound as a ligand in coordination chemistry?

Methodological Answer:

  • Coordination Sphere Analysis: Combine single-crystal XRD (using SHELXL ) with IR to confirm metal-ligand bonds (e.g., iodine-metal interactions).
  • Stability Studies: Monitor ligand displacement in solution via UV-Vis titrations (e.g., with Cu²⁺ or Pd²⁺) .
  • MOF Synthesis: Co-crystallize with metal nodes (e.g., Zn₄O) in DMF/water. Porosity is analyzed via BET surface area measurements .

Contradictions and Limitations

  • Computational Accuracy: Smaller basis sets (e.g., 6-31G) may underestimate polarizability compared to MP2/CC methods .
  • Synthetic Yields: Steric effects in alkylation reactions can lead to <60% yields, necessitating iterative optimization .

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